molecular formula C15H10N2 B1381230 11H-Benzo[g]pyrido[3,2-b]indole CAS No. 1319734-08-1

11H-Benzo[g]pyrido[3,2-b]indole

Cat. No.: B1381230
CAS No.: 1319734-08-1
M. Wt: 218.25 g/mol
InChI Key: ORCVNQIKKDETER-UHFFFAOYSA-N
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Description

11H-Benzo[g]pyrido[3,2-b]indole: is a polycyclic aromatic compound that belongs to the indole family. It is characterized by a fused ring structure that includes both benzene and pyridine rings. This compound is known for its planar structure and extended π-electron system, which contribute to its ability to interact with biological molecules such as DNA through intercalation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[g]pyrido[3,2-b]indole can be achieved through various methods. One common approach involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the regioselective synthesis of pyrazino[2,3-b]indole derivatives, which represent the central structural motif of the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[g]pyrido[3,2-b]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The compound’s aromatic nature makes it susceptible to electrophilic substitution reactions due to the delocalization of π-electrons .

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with halogens can yield halogenated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

11H-Benzo[g]pyrido[3,2-b]indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with DNA and potential as a DNA intercalator.

    Medicine: Investigated for its potential anticancer properties due to its ability to bind to DNA and inhibit cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

    Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

    Benzofuro[3,2-b]indole: Contains a furan ring fused to the indole structure.

    Intoplicine: An antitumor derivative in the 7H-benzo[e]pyrido[4,3-b]indole series.

Uniqueness: 11H-Benzo[g]pyrido[3,2-b]indole is unique due to its specific ring fusion pattern and its ability to intercalate into DNA. This property distinguishes it from other indole derivatives and makes it a valuable compound for research in medicinal chemistry and molecular biology.

Properties

IUPAC Name

12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCVNQIKKDETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Benzo[g]pyrido[3,2-b]indole
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Reactant of Route 6
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